molecular formula C10H11Cl2NO3 B14423488 Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate CAS No. 84970-51-4

Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate

Cat. No.: B14423488
CAS No.: 84970-51-4
M. Wt: 264.10 g/mol
InChI Key: VZVJJGVXIVGKNJ-UHFFFAOYSA-N
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Description

Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound with a complex structure that includes both aromatic and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3,5-dichloro-4-hydroxyphenyl)carbamate
  • Ethyl (3,5-dichloro-4-methylphenyl)carbamate
  • Ethyl (3,5-dichloro-4-ethoxyphenyl)carbamate

Uniqueness

Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

84970-51-4

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

ethyl N-(3,5-dichloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C10H11Cl2NO3/c1-3-16-10(14)13-6-4-7(11)9(15-2)8(12)5-6/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

VZVJJGVXIVGKNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl

Origin of Product

United States

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